molecular formula C18H15N3O4 B3833627 N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No.: B3833627
M. Wt: 337.3 g/mol
InChI Key: GAXICPNENSDXRJ-UHFFFAOYSA-N
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Description

N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features an indole core, which is a common motif in many biologically active molecules, and a benzodioxine moiety, which adds to its chemical diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves the condensation of an indole derivative with a benzodioxine derivative under specific reaction conditions. One common method involves the use of hydrazine derivatives to form the carbohydrazide linkage. The reaction is usually carried out in an aqueous ethanol solution, with the temperature and pH carefully controlled to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purities. Additionally, the use of automated systems can reduce the risk of human error and improve reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the benzodioxine oxygen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves its interaction with specific molecular targets. As a selective CB2 agonist, it binds to the CB2 receptor, which is primarily expressed in immune cells. This binding can modulate immune responses and reduce inflammation and pain . The compound may also interact with other molecular pathways, contributing to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide apart is its combination of the indole and benzodioxine moieties, which confer unique chemical and biological properties. Its selective CB2 agonism without significant CB1 activity makes it particularly interesting for therapeutic applications where psychoactivity is undesirable .

Properties

IUPAC Name

N-(2-hydroxy-1-methylindol-3-yl)imino-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-21-12-7-3-2-6-11(12)16(18(21)23)19-20-17(22)15-10-24-13-8-4-5-9-14(13)25-15/h2-9,15,23H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXICPNENSDXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661553
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Reactant of Route 2
N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Reactant of Route 3
N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Reactant of Route 4
N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Reactant of Route 5
N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Reactant of Route 6
N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

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